molecular formula C20H24N2O4S B10993635 ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10993635
M. Wt: 388.5 g/mol
InChI Key: MWDCXNGCBKKTPB-UHFFFAOYSA-N
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Description

Ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a chromenyl group, a thiazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common route includes:

    Formation of the Chromenyl Intermediate: Starting with a suitable precursor, such as 2,2-dimethyl-3,4-dihydro-2H-chromen-6-ol, the chromenyl intermediate is synthesized through a series of reactions including oxidation and acetylation.

    Thiazole Ring Construction: The thiazole ring is formed by reacting the chromenyl intermediate with thioamide under cyclization conditions.

    Esterification: The final step involves esterification of the thiazole intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where thiazole and chromenyl derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The chromenyl group may interact with enzymes or receptors, while the thiazole ring can participate in binding to nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-5-yl)acetate: Similar structure but with a different position of the thiazole ring.

    Methyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H24N2O4S/c1-4-25-18(24)11-15-12-27-19(21-15)22-17(23)10-13-5-6-16-14(9-13)7-8-20(2,3)26-16/h5-6,9,12H,4,7-8,10-11H2,1-3H3,(H,21,22,23)

InChI Key

MWDCXNGCBKKTPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

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